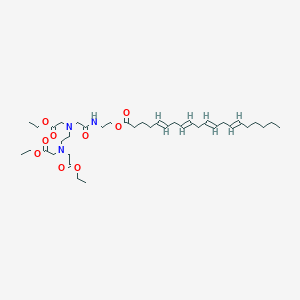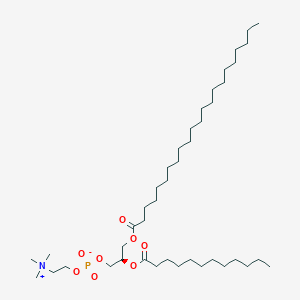
2-Nitro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Nitro-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4F3NO3 and a molecular weight of 219.12 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the benzene ring. This compound is a yellow solid with a melting point of 41-45°C . It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde typically involves the nitration of 4-(trifluoromethyl)benzaldehyde. One common method is as follows:
Nitration Reaction:
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions:
-
Reduction:
Reagents: Hydrogen gas (H2) and a suitable catalyst (e.g., palladium on carbon)
Conditions: The reaction is typically carried out under mild conditions (room temperature and atmospheric pressure).
Product: 2-Amino-4-(trifluoromethyl)benzaldehyde
-
Oxidation:
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: The reaction is carried out under acidic conditions.
Product: 2-Nitro-4-(trifluoromethyl)benzoic acid
-
Substitution:
Reagents: Various nucleophiles (e.g., amines, alcohols)
Conditions: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Product: Substituted derivatives of 2-Nitro-4-(trifluoromethyl)benzaldehyde
Scientific Research Applications
Chemistry: 2-Nitro-4-(trifluoromethyl)benzaldehyde is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of nitro and trifluoromethyl groups on biological activity. It is also used in the development of fluorescent probes and imaging agents.
Medicine: this compound is used in the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzaldehyde is primarily related to its functional groups. The nitro group (-NO2) is an electron-withdrawing group, which makes the compound susceptible to nucleophilic attack. The trifluoromethyl group (-CF3) enhances the compound’s lipophilicity and stability.
Molecular Targets and Pathways:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with various biological targets, including enzymes and receptors.
Trifluoromethyl Group: The trifluoromethyl group can enhance the binding affinity of the compound to hydrophobic pockets in proteins, thereby modulating their activity.
Comparison with Similar Compounds
- 2-Nitrobenzaldehyde
- 4-Nitrobenzaldehyde
- 2-Trifluoromethylbenzaldehyde
- 4-Trifluoromethylbenzaldehyde
Comparison:
- 2-Nitro-4-(trifluoromethyl)benzaldehyde vs. 2-Nitrobenzaldehyde: The presence of the trifluoromethyl group in this compound increases its lipophilicity and chemical stability compared to 2-Nitrobenzaldehyde.
- This compound vs. 4-Nitrobenzaldehyde: The position of the nitro group in this compound affects its reactivity and the types of reactions it undergoes compared to 4-Nitrobenzaldehyde.
- This compound vs. 2-Trifluoromethylbenzaldehyde: The presence of the nitro group in this compound makes it more reactive towards nucleophiles compared to 2-Trifluoromethylbenzaldehyde.
- This compound vs. 4-Trifluoromethylbenzaldehyde: The position of the trifluoromethyl group in this compound affects its electronic properties and reactivity compared to 4-Trifluoromethylbenzaldehyde.
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSYMGKKRHIYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457268 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109466-87-7 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)




